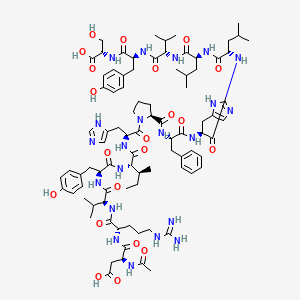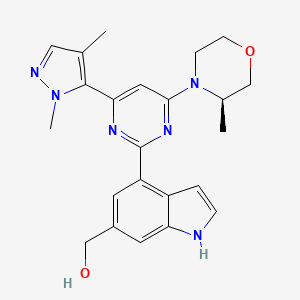
Atr-IN-24
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Atr-IN-24 is a chemical compound known for its role as an inhibitor of ataxia telangiectasia and Rad3-related protein kinase. This compound has demonstrated significant anticancer activity by targeting the DNA damage response pathway, making it a valuable tool in cancer research and therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Atr-IN-24 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of a core structure followed by functional group modifications to achieve the desired chemical properties. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure consistency and safety of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Atr-IN-24 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted to its oxidized form.
Reduction: Reducing agents can convert this compound to its reduced form.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield an oxidized derivative, while substitution reactions can produce a variety of substituted products .
Applications De Recherche Scientifique
Atr-IN-24 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the DNA damage response pathway and its role in cancer.
Biology: Helps in understanding the molecular mechanisms of DNA repair and cell cycle regulation.
Medicine: Investigated for its potential as a therapeutic agent in cancer treatment.
Industry: Utilized in the development of new anticancer drugs and diagnostic tools
Mécanisme D'action
Atr-IN-24 exerts its effects by inhibiting the activity of ataxia telangiectasia and Rad3-related protein kinase. This inhibition leads to the accumulation of DNA damage in cancer cells, ultimately causing cell death. The molecular targets of this compound include proteins involved in the DNA damage response pathway, such as checkpoint kinase 1 .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ceralasertib: Another ataxia telangiectasia and Rad3-related protein kinase inhibitor with similar anticancer properties.
Berzosertib: Known for its role in enhancing the efficacy of DNA-damaging agents in cancer therapy.
Uniqueness
Atr-IN-24 is unique due to its specific chemical structure, which provides distinct pharmacokinetic and pharmacodynamic properties. Its ability to selectively inhibit ataxia telangiectasia and Rad3-related protein kinase makes it a valuable compound in cancer research and therapy .
Propriétés
Numéro CAS |
2370889-43-1 |
|---|---|
Formule moléculaire |
C23H26N6O2 |
Poids moléculaire |
418.5 g/mol |
Nom IUPAC |
[4-[4-(2,4-dimethylpyrazol-3-yl)-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]-1H-indol-6-yl]methanol |
InChI |
InChI=1S/C23H26N6O2/c1-14-11-25-28(3)22(14)20-10-21(29-6-7-31-13-15(29)2)27-23(26-20)18-8-16(12-30)9-19-17(18)4-5-24-19/h4-5,8-11,15,24,30H,6-7,12-13H2,1-3H3/t15-/m1/s1 |
Clé InChI |
QVWFPOTZGKGNIG-OAHLLOKOSA-N |
SMILES isomérique |
C[C@@H]1COCCN1C2=NC(=NC(=C2)C3=C(C=NN3C)C)C4=C5C=CNC5=CC(=C4)CO |
SMILES canonique |
CC1COCCN1C2=NC(=NC(=C2)C3=C(C=NN3C)C)C4=C5C=CNC5=CC(=C4)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



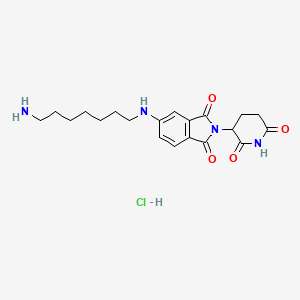
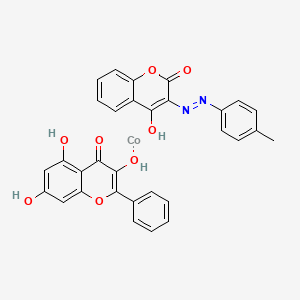
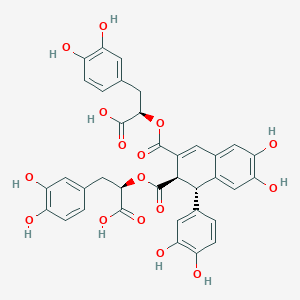
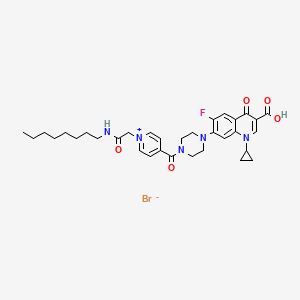
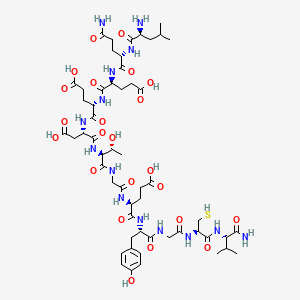
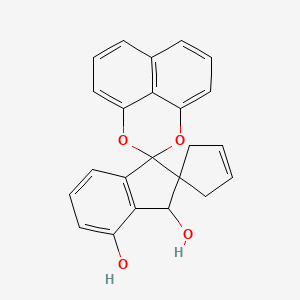
![(3S)-3-[[2-[4-[(4-methylpyridin-2-yl)amino]butanoylamino]acetyl]amino]-3-(4-naphthalen-1-ylphenyl)propanoic acid](/img/structure/B12373168.png)
![(1R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18Z,20E,22S,23R,25S,27R,28S,29R)-22-ethyl-7,11,14,15,23-pentahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione](/img/structure/B12373176.png)
![2-amino-8-[1-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]pyrazol-4-yl]-9-[(4-fluorophenyl)methyl]-1H-purin-6-one](/img/structure/B12373182.png)
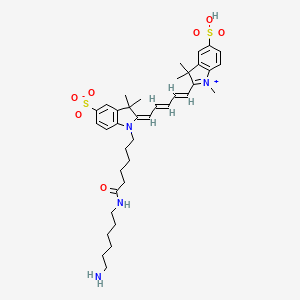
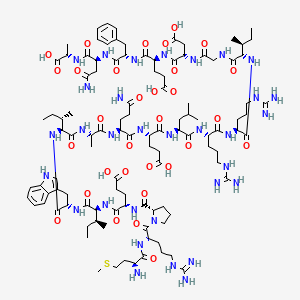
![5-Hydroxy-2-[2-(2-hydroxyphenyl)ethyl]chromone](/img/structure/B12373191.png)
